An In-depth Technical Guide to m-PEG4-CH2-aldehyde
An In-depth Technical Guide to m-PEG4-CH2-aldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (4)-acetaldehyde (m-PEG4-CH2-aldehyde), a versatile bifunctional linker used extensively in bioconjugation, drug delivery, and surface modification. This document details its chemical properties, reactivity, and provides standardized protocols for its application.
Core Concepts: Introduction to m-PEG4-CH2-aldehyde
m-PEG4-CH2-aldehyde is a PEG derivative featuring a methoxy-terminated polyethylene (B3416737) glycol chain with four repeating ethylene (B1197577) glycol units, and a reactive aldehyde group at the other end.[1] The PEG component imparts hydrophilicity, enhancing the solubility and biocompatibility of the conjugated molecule.[2] The terminal aldehyde group serves as a reactive handle for the covalent attachment to various nucleophiles.
Chemical Structure and Properties
The chemical structure of m-PEG4-CH2-aldehyde is characterized by a short, discrete PEG chain (n=4) end-capped with a methoxy (B1213986) group and terminating in an acetaldehyde (B116499) functional group.
Table 1: Physicochemical Properties of m-PEG4-CH2-aldehyde
| Property | Value | Source(s) |
| Chemical Name | 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetaldehyde | [3] |
| Synonyms | mPEG4-CH2CHO, m-PEG4-aldehyde | [3] |
| CAS Number | 1059189-65-9 | [1] |
| Molecular Formula | C11H22O6 | |
| Molecular Weight | 250.29 g/mol | |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid or viscous liquid | |
| Solubility | Highly soluble in water and polar organic solvents (e.g., DMSO, DMF) | |
| Storage Conditions | -20°C, under an inert atmosphere |
Data Presentation: Quantitative Insights
While specific quantitative data for m-PEG4-CH2-aldehyde is not extensively published, the following tables summarize available information and typical data for similar short-chain PEG aldehydes.
Table 2: Solubility Profile (Predicted/Inferred)
| Solvent | Solubility | Notes |
| Water | Highly Soluble | The hydrophilic PEG chain enhances aqueous solubility. |
| PBS (Phosphate-Buffered Saline) | Highly Soluble | Soluble in common aqueous buffers. |
| DMSO (Dimethyl Sulfoxide) | Soluble | A common solvent for preparing stock solutions. |
| DMF (Dimethylformamide) | Soluble | Another suitable organic solvent for stock solutions. |
| Ethanol | Soluble | Generally soluble in lower alcohols. |
| Acetonitrile | Soluble | Soluble in polar aprotic solvents. |
Table 3: Factors Influencing Stability
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures accelerate degradation. | Store at -20°C for long-term stability. |
| Oxygen | The aldehyde group is susceptible to oxidation to a carboxylic acid. | Store under an inert atmosphere (e.g., argon or nitrogen). |
| Light | Exposure to light, especially UV, can promote degradation. | Store in the dark or in an amber vial. |
| pH | Stability is pH-dependent; extremes in pH can lead to degradation. | Use appropriate buffers for reactions and storage of solutions. |
| Moisture | Can lead to the formation of the less reactive hydrate (B1144303) form. | Keep in a tightly sealed container with a desiccant. |
Experimental Protocols
The aldehyde group of m-PEG4-CH2-aldehyde is a versatile functional group for bioconjugation. The following are detailed protocols for its most common reactions.
Reductive Amination for Stable Amine Linkage
Reductive amination is a widely used method to conjugate m-PEG4-CH2-aldehyde to primary amines (e.g., lysine (B10760008) residues or the N-terminus of proteins) to form a stable secondary amine bond.
Materials:
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m-PEG4-CH2-aldehyde
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Amine-containing molecule (e.g., protein, peptide)
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Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 6.5-7.5. Avoid amine-containing buffers like Tris.
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Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
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Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 7.5.
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Purification system (e.g., size-exclusion chromatography, dialysis).
Procedure:
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Preparation of Reactants:
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Dissolve the amine-containing molecule in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).
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Immediately before use, prepare a stock solution of m-PEG4-CH2-aldehyde in the reaction buffer or an appropriate organic solvent like DMSO.
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Schiff Base Formation:
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Add a 5- to 20-fold molar excess of the m-PEG4-CH2-aldehyde solution to the solution of the amine-containing molecule.
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Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
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Reduction:
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Prepare a fresh stock solution of the reducing agent (e.g., 65 mM NaBH₃CN in water).
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Add the reducing agent to the reaction mixture to a final concentration of approximately 20 mM.
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Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C.
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Quenching:
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Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted aldehyde.
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Purification:
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Purify the PEGylated conjugate from excess reagents using size-exclusion chromatography or dialysis.
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Hydrazone and Oxime Ligation
m-PEG4-CH2-aldehyde reacts with hydrazide- and aminooxy-functionalized molecules to form hydrazone and oxime linkages, respectively. Oxime bonds are generally more stable than hydrazone bonds.
Materials:
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m-PEG4-CH2-aldehyde
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Hydrazide or aminooxy-functionalized molecule
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Reaction Buffer: For hydrazone formation, an acidic buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5) is often used. For oxime formation, a near-neutral buffer (e.g., PBS, pH 6.5-7.5) is suitable.
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Aniline (B41778) (optional catalyst for oxime formation)
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Purification system
Procedure:
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Preparation of Reactants:
-
Dissolve the hydrazide or aminooxy-functionalized molecule in the appropriate reaction buffer.
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Prepare a stock solution of m-PEG4-CH2-aldehyde.
-
-
Ligation Reaction:
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Combine the reactants in the reaction buffer. A slight molar excess of one reactant may be used to drive the reaction to completion.
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If using a catalyst for oxime formation, add aniline to a final concentration of 10-100 mM.
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Incubate the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
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-
Purification:
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Purify the conjugate using an appropriate chromatography method.
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Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reductive amination of m-PEG4-CH2-aldehyde with a primary amine.
Caption: Ligation of m-PEG4-CH2-aldehyde with hydrazide or aminooxy groups.
Caption: Workflow for ADC synthesis using m-PEG4-CH2-aldehyde.
